molecular formula C8H7NO3 B101905 3-Methyl-4-nitrobenzaldehyde CAS No. 18515-67-8

3-Methyl-4-nitrobenzaldehyde

Cat. No.: B101905
CAS No.: 18515-67-8
M. Wt: 165.15 g/mol
InChI Key: WHJDQIWWIJARMK-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the third position and a nitro group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

3-Methyl-4-nitrobenzaldehyde has several applications in scientific research:

Safety and Hazards

3-Methyl-4-nitrobenzaldehyde is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Methyl-4-nitrobenzaldehyde typically involves a multi-step synthesis process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Common industrial oxidants include chromium (VI) oxide and acetic anhydride .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, chromium (VI) oxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction: 3-Methyl-4-aminobenzaldehyde.

    Oxidation: 3-Methyl-4-nitrobenzoic acid.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. In oxidation reactions, the aldehyde group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

    4-Methyl-3-nitrobenzaldehyde: Similar structure but with the positions of the methyl and nitro groups reversed.

    3-Nitrobenzaldehyde: Lacks the methyl group at the third position.

    4-Nitrobenzaldehyde: Lacks the methyl group and has the nitro group at the fourth position.

Uniqueness: 3-Methyl-4-nitrobenzaldehyde is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various specialized compounds.

Properties

IUPAC Name

3-methyl-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJDQIWWIJARMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458267
Record name 3-Methyl-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18515-67-8
Record name 3-Methyl-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-nitrobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-methyl-4-nitrobenzyl alcohol (3.0 g, 18 mmol), N-methylmorpholine-N-oxide (3.2 g, 27 mmol), and powdered 4A molecular sieves (8.98 g) in methylene chloride (40 mL) was added in one portion tetrapropylammonium perruthenate (0.315 g, 0.898 mmol), and the reaction stirred at room temperature. The reaction was filtered through silica gel, eluting with methylene chloride, solvent evaporated and the residue purified by flash chromatography to provide 2.2 g of the title compound. Examp~le 219B 5 9-(3-methyl-4-nitrophenyl)-2,3,5.6,7,9-hexahydrothieno[3.2-b]quinolin-8(4H)-one 1,1-dioxide 3-Methyl-4-nitrobenzaldehyde (0.99 g, 6.0 mmol) was processed according to the method of Example 11 5C to provide the title compound.
Quantity
3 g
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3.2 g
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4A
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40 mL
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0.315 g
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Synthesis routes and methods II

Procedure details

To a solution of (3-methyl-4-nitrophenyl)methanol (1.0 equiv.) in dichloromethane, pyridinium chlorochromate (1.1 equiv.) was added and the reaction mixture was stirred at room temperature for 3 hours. The reaction mixture was filtered through celite and the filtrate was evaporated. The residue was adsorbed on silica (100-200 mesh) and purified by flash chromatography on silica gel, eluting with 5% ethyl acetate in petroleum ether (60-80), to provide the title compound in the form of creamish crystals (93%); 1H NMR (300 MHz, CDCl3) δ: 2.66 (s, 3H), 7.84-7.87 (m, 2H), 8.04-8.07 (d, J=8.7 Hz, 1H), 10.12 (s, 1H); IR (KBr) 3104, 3079, 2981, 2857, 2743, 1702, 1607, 1518, 1383, 1361, 1308, 1226, 1153, 1008, 832, 735 cm−1.
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Synthesis routes and methods III

Procedure details

A flask was charged with (3-methyl-4-nitro-phenyl)-methanol (66.9 g, 0.400 mol), manganese(IV) oxide (85%, 5 μm powder, 409.1 g, 4.00 mol), and CH2Cl2 (1337 mL). The mixture was stirred at 40° C. for at least 2 h or until HPLC analysis showed that the reaction had proceeded to greater the 97% completion. The cooled batch was diluted with CH2Cl2 (1 L) and filtered through a Celite® pad (34 g), and the filter cake was rinsed with more CH2Cl2 (1 L). The filtrate and washes were concentrated under in vacuo to dryness to give the title compound as a yellow solid (58 g, 87% yield).
Quantity
66.9 g
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reactant
Reaction Step One
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409.1 g
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catalyst
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1337 mL
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solvent
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1 L
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solvent
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Yield
87%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-4-nitrobenzaldehyde
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Reactant of Route 6
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Customer
Q & A

Q1: How is 3-Methyl-4-nitrobenzaldehyde utilized in the synthesis of 5-formylindole?

A1: this compound serves as the starting material for a multi-step synthesis of 5-formylindole. The process utilizes the Batcho-Leimgruber indole synthesis, a versatile method for constructing the indole ring system. [] This suggests the nitro group and the aldehyde functionality of this compound likely play key roles in the reaction sequence.

Q2: What is the significance of the hydrazone derivatives synthesized from this compound?

A2: The research highlights the potential of hydrazone derivatives of this compound in non-linear optics. Specifically, this compound hydrazone exhibited a notable second harmonic generation (SHG) signal, 25 times higher than the standard ammonium dihydrogen phosphate (ADP). [] This property makes these derivatives interesting candidates for applications requiring frequency doubling of light, such as in lasers and optical storage devices.

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